5-Phenyl-2-furaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5-Phenyl-2-furaldehyde and its derivatives involves palladium-catalyzed cross-coupling reactions. A notable method involves the preparation of 5-pyridyl- and 5-aryl-2-furaldehydes from furaldehyde diethyl acetal through a four-step, one-pot procedure, including deprotonation, Li to Zn transmetalation, Pd-mediated cross-coupling, and aldehyde deprotection (Gauthier et al., 2002). This method showcases the versatility and efficiency of synthesizing 5-phenyl-2-furaldehyde derivatives.
Molecular Structure Analysis
The molecular structure of 5-Phenyl-2-furaldehyde derivatives has been characterized using high-level quantum chemical calculations, such as Density Functional Theory (DFT). Studies include the optimization of molecular geometry, vibrational properties, electronic properties, and chemical shifts. Such analyses provide deep insights into the molecule's structural integrity and behavior (Rajkumar et al., 2020).
Chemical Reactions and Properties
5-Phenyl-2-furaldehyde participates in various chemical reactions, including the formation of 4,5-diaminocyclopent-2-enones when reacted with secondary amines. This process, catalyzed by Lewis acids, results exclusively in the trans diastereomers, suggesting a specific pathway and mechanism that governs the reaction outcomes (Li & Batey, 2007).
Physical Properties Analysis
The physical properties of 5-Phenyl-2-furaldehyde derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and material science. Although specific studies on these properties are scarce, general trends can be inferred from similar furan compounds, emphasizing the importance of understanding these physical characteristics for practical applications.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group transformations, play a significant role in the application of 5-Phenyl-2-furaldehyde. Its derivatives exhibit a wide range of reactions, such as arylation, which provides pi-diverse 5-aryl-2-formylfuran derivatives. These reactions are typically carried out under mild conditions, showcasing the compound's versatility and potential for diverse chemical transformations (Mcclure et al., 2001).
Scientific Research Applications
Spectroscopy and Quantum Chemical Calculations : 5-(Hydroxymethyl)-2-furaldehyde, a compound closely related to 5-Phenyl-2-furaldehyde, has been studied using spectroscopic analytical techniques and high-level quantum chemical calculations. These studies focus on understanding the molecular geometry, vibrational properties, electronic properties, and chemical shifts of this compound (Rajkumar et al., 2020).
Chromatographic Analysis : Research has been conducted on the separation and determination of 5-hydroxymethyl-2-furaldehyde in fruit juices using micellar electrokinetic capillary chromatography. This method is critical for identifying indices of deteriorative changes in commercially processed foods (Corradini & Corradini, 1992).
Chemical Synthesis : The compound has been used in regioselective palladium-catalyzed arylation to produce a range of pi-diverse 5-aryl-2-formylfuran derivatives. This process employs functionalized aryl halides and a catalytic amount of palladium(II) chloride under mild conditions (McClure et al., 2001).
Biotechnology and Biochemistry : The interaction of 5-hydroxymethyl-2-furaldehyde with calf thymus DNA has been explored. This research helps in understanding the binding mechanism of this compound to DNA and assessing its toxicological effect in biological processes (Zhou et al., 2019).
Environmental Chemistry : Studies on photocatalytic selective oxidation of 5-(Hydroxymethyl)-2-furaldehyde to 2,5-Furandicarbaldehyde in water using various TiO2 nanoparticles have been conducted. This research is significant for sustainable chemistry applications (Yurdakal et al., 2013).
Food Chemistry : The compound has been identified in honey, and methods for its determination using high-performance liquid chromatography have been developed. This is important for food quality and safety assessment (Coco et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-phenylfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJHNNPEPBZULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377726 | |
Record name | 5-Phenyl-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2-furaldehyde | |
CAS RN |
13803-39-9 | |
Record name | 5-Phenyl-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenyl-2-furaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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